

An In-depth Technical Guide to 2-Pyridylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyridylacetonitrile

Cat. No.: B1294559

[Get Quote](#)

CAS Number: 2739-97-1

This technical guide provides a comprehensive overview of **2-Pyridylacetonitrile**, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

2-Pyridylacetonitrile, also known as 2-(cyanomethyl)pyridine, is an organic compound with the chemical formula C₇H₆N₂.^{[1][2]} It consists of a pyridine ring substituted at the 2-position with an acetonitrile group.^[3] This structure imparts a unique combination of reactivity, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of 2-Pyridylacetonitrile

Property	Value	Reference
CAS Number	2739-97-1	[1] [2] [3]
Molecular Formula	C ₇ H ₆ N ₂	[1] [2]
Molecular Weight	118.14 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Melting Point	23-25 °C	
Boiling Point	76-77 °C at 2 mmHg	
Density	1.059 g/mL at 25 °C	
Solubility	Miscible with water. Soluble in ethanol, ether, and benzene.	
Flash Point	94 °C (closed cup)	[1]
Refractive Index	n _{20/D} 1.525	[1]

Safety Information

2-Pyridylacetonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Table 2: GHS Hazard Information for 2-Pyridylacetonitrile

Hazard Class	Hazard Statement	GHS Pictogram
Acute Toxicity, Oral (Category 3)	H301: Toxic if swallowed	
Acute Toxicity, Dermal (Category 2)	H310: Fatal in contact with skin	
Skin Irritation (Category 2)	H315: Causes skin irritation	
Eye Irritation (Category 2A)	H319: Causes serious eye irritation	
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation	

Signal Word: Danger [\[1\]](#)

Experimental Protocols

2-Pyridylacetonitrile is a key precursor in the synthesis of various heterocyclic compounds. Below are examples of experimental protocols involving this compound.

Synthesis of Arylhydrazones from 2-Pyridylacetonitrile

This protocol describes the coupling of **2-Pyridylacetonitrile** with aromatic diazonium salts to yield arylhydrazones.

Procedure:

- Prepare a cold solution of the aryl diazonium salt (10 mmol) by adding a solution of sodium nitrite (10 mmol in 10 mL of water) to a cold solution of the arylamine hydrochloride (10 mmol of arylamine in 6 mL of HCl) with stirring.
- Add the cold aryl diazonium salt solution to a cold solution of **2-pyridylacetonitrile** (10 mmol) in ethanol (50 mL) containing sodium acetate trihydrate (10 mmol).
- Stir the mixture at room temperature for 1 hour.

- Collect the resulting solid product by filtration, wash thoroughly with water, and dry.
- Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.

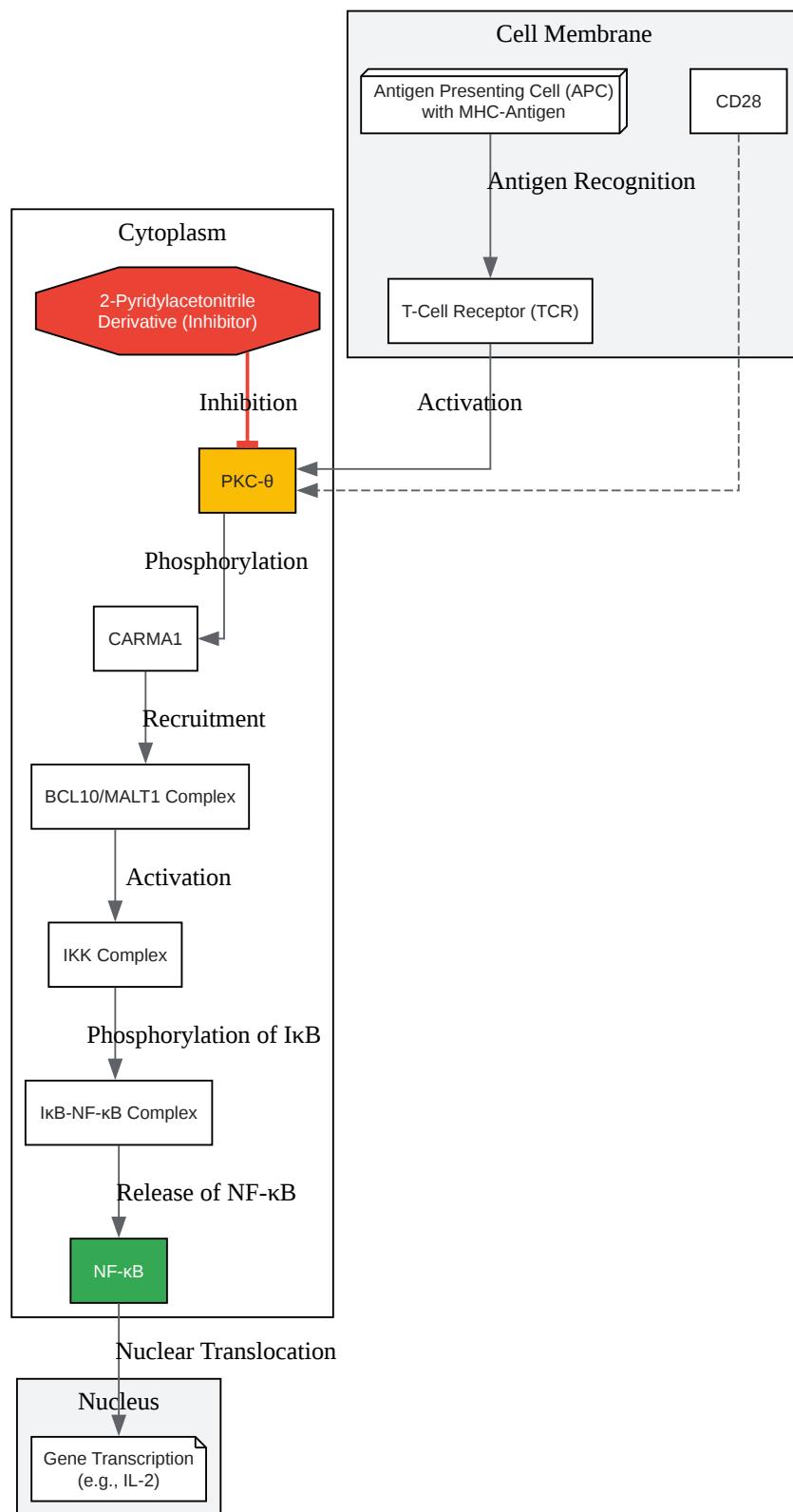
Synthesis of 4-pyridin-2-yl-2H-pyrazol-3-yl-amine

This protocol outlines the synthesis of a pyrazole derivative from **2-Pyridylacetonitrile**.

Procedure:

- A mixture of 3-dimethylamino-2-pyridin-2-yl-acrylonitrile (a derivative of **2-pyridylacetonitrile**) (10 mmol) and hydrazine hydrate (80%, 10 mmol) is subjected to microwave irradiation in a domestic microwave oven for 2 minutes.
- The resulting solid product is collected by filtration.
- The solid is washed with ethanol and dried.
- Recrystallization from ethanol yields the pure 4-pyridin-2-yl-2H-pyrazol-3-yl-amine.

Role in Drug Development and Signaling Pathways


2-Pyridylacetonitrile serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated as potent enzyme inhibitors, particularly in the field of oncology and inflammatory diseases.

The 2-aminopyridine scaffold, which can be synthesized from **2-pyridylacetonitrile**, is a key structural motif in a number of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and autoimmune disorders.

One such important signaling pathway involves Protein Kinase C-theta (PKC-θ), a key regulator of T-cell activation. PKC-θ is a critical component of the immunological synapse and plays a vital role in the signaling cascade that leads to the activation of transcription factors like NF-κB, AP-1, and NFAT. These transcription factors are essential for the production of cytokines, such as IL-2, which drive T-cell proliferation and differentiation.

A hypothetical kinase inhibitor derived from **2-pyridylacetonitrile** could potentially block the activity of PKC-θ, thereby disrupting this signaling pathway and preventing the activation of T-cells. This mechanism of action would be highly relevant for the treatment of autoimmune diseases and transplant rejection.

Below is a diagram illustrating the T-cell activation signaling pathway and the potential point of inhibition by a **2-pyridylacetonitrile**-derived PKC-θ inhibitor.

[Click to download full resolution via product page](#)

Caption: T-Cell activation pathway via PKC-θ and its inhibition.

Conclusion

2-Pyridylacetonitrile is a chemical compound with significant potential in the synthesis of novel therapeutic agents. Its versatile reactivity allows for the creation of diverse molecular scaffolds, particularly those targeting key enzymes in cellular signaling pathways. A deeper understanding of its properties and synthetic applications will continue to drive innovation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | The Role of PKC-θ in CD4+ T Cells and HIV Infection: To the Nucleus and Back Again [frontiersin.org]
- 2. PKC-θ is a drug target for prevention of T cell-mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PKC-theta in regulatory and effector T-cell functions [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pyridylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294559#2-pyridylacetonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b1294559#2-pyridylacetonitrile-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com